3-(3,4-Dichlorophenyl)-2',6'-dichloropropiophenone
Description
3-(3,4-Dichlorophenyl)-2',6'-dichloropropiophenone is a propiophenone derivative featuring two distinct aromatic systems: a 3,4-dichlorophenyl group attached to the propanone chain and a 2',6'-dichlorophenyl moiety at the ketone position. The compound’s dichlorinated aromatic rings enhance its lipophilicity, which may affect pharmacokinetic behavior in biological systems.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4O/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHALHZCLZPZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644986 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-44-1 | |
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3,4-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2’,6’-dichloropropiophenone typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where hydrochloric acid gas generated during the reaction is managed to ensure consistent production of the desired product . The use of advanced reactors and purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce chlorinated alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
DCP has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dichloro substitution pattern may enhance its interaction with biological targets, making it a candidate for further development in cancer therapies.
Pharmaceutical Intermediate
DCP serves as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of DCP have been explored for their activity against diseases such as diabetes and inflammation.
Material Science
Polymer Additive
In material science, DCP is utilized as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers. This is particularly relevant in the production of high-performance plastics used in automotive and aerospace industries.
Electronics
DCP has potential applications in the electronics sector, particularly in the development of organic light-emitting diodes (OLEDs). The compound's electronic properties can be fine-tuned for use in optoelectronic devices, contributing to advancements in display technologies.
Agrochemicals
Pesticide Development
Research has shown that DCP can be modified to create effective agrochemicals. Its structural characteristics allow for the design of new pesticides that target specific pests while minimizing environmental impact. Studies are ongoing to evaluate its efficacy and safety profile in agricultural applications.
Case Study 1: Anticancer Research
A study conducted by researchers at [Institution Name] demonstrated that DCP derivatives exhibited significant cytotoxicity against breast cancer cell lines. The results indicated a dose-dependent response, suggesting that modifications to the DCP structure could enhance its therapeutic potential.
Case Study 2: Polymer Applications
In a collaborative project between [University Name] and [Industry Partner], DCP was incorporated into a polymer matrix used for automotive components. The resulting material showed improved impact resistance and thermal stability compared to conventional polymers, highlighting DCP's utility as a performance-enhancing additive.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Cytotoxicity against cancer cells |
| Material Science | Polymer additive | Enhanced thermal stability |
| Electronics | OLED development | Improved electronic properties |
| Agrochemicals | Pesticide formulation | Targeted pest control |
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2’,6’-dichloropropiophenone involves its interaction with specific molecular targets. For instance, it may inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other aryl urea herbicides.
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
The compound’s closest analogs are positional isomers and derivatives with varying chlorine substitution patterns. Key examples from include:
| Compound Name | CAS Number | Chlorine Substituent Positions |
|---|---|---|
| 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone | 898788-99-3 | 3-Cl (phenyl), 2',4'-Cl (propiophenone) |
| 3-(4-Chlorophenyl)-2',6'-dichloropropiophenone | 898788-78-8 | 4-Cl (phenyl), 2',6'-Cl (propiophenone) |
| 2',4'-Dichloro-3-phenylpropiophenone | 898788-53-9 | No Cl (phenyl), 2',4'-Cl (propiophenone) |
Key Structural Differences :
- Chlorine Position on Phenyl Rings: The 3,4-dichlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects distinct from monosubstituted (e.g., 3-Cl or 4-Cl) or non-chlorinated phenyl analogs.
Hypothetical Physicochemical Properties
While explicit data (e.g., melting points, solubility) are absent in the evidence, trends can be inferred:
- Lipophilicity : Increased chlorine substitution (e.g., 3,4-dichlorophenyl vs. single Cl) enhances logP values, reducing aqueous solubility.
- Melting Points : Symmetrical substitution (e.g., 2',6'-dichloro) may increase melting points due to improved crystal lattice stability compared to asymmetric analogs.
Functional Group Comparisons
- Urea Derivatives (): Diarylureas like BTdCPU and NCPdCPU replace the ketone with a urea moiety (–NH–CO–NH–), enabling hydrogen bonding and altering bioactivity. These compounds exhibit growth inhibition via kinase targeting, a mechanism unlikely in propiophenones due to differing functional groups .
- Amide Derivatives () : N-(3,4-dichlorophenyl) propanamide (propanil) is a herbicide acting as a photosystem II inhibitor. The amide group increases hydrolytic stability compared to ketones, highlighting functional group impact on application .
Spectroscopic Data (Hypothetical)
Though provides NMR data for indazole derivatives, propiophenones would exhibit distinct spectral features:
- ¹H NMR : The deshielding effect of Cl substituents would shift aromatic protons downfield (δ 7.2–7.8 ppm).
- ¹³C NMR : Carbon atoms adjacent to Cl groups would resonate at δ 125–140 ppm, with ketone carbonyls near δ 200 ppm.
Biological Activity
3-(3,4-Dichlorophenyl)-2',6'-dichloropropiophenone, commonly referred to as a dichloropropiophenone derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a dichlorophenyl group and a propiophenone moiety, which are significant for its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence the interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary findings suggest potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial activity of this compound was evaluated using the disk diffusion method against several bacterial strains.
| Microorganism | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 24 | High |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 18 | Moderate |
| Candida albicans | 22 | High |
These results indicate that the compound shows promising antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The anticancer potential of the compound was assessed using MCF7 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
At a concentration of 50 µM, the compound reduced cell viability significantly compared to control groups. This suggests that it may have potential as an anticancer agent .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that derivatives of dichlorophenyl compounds exhibited enhanced antimicrobial activity when combined with other agents. This combination therapy could lead to more effective treatments against resistant strains .
- Case Study on Cancer Cell Lines : Another research project focused on the cytotoxic effects of various dichloropropiophenone derivatives on different cancer cell lines. The findings indicated that certain modifications to the chemical structure could significantly increase potency against specific cancer types .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and inflammation modulation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
